3-Aminobicyclo[1.1.1]pentane-1-carbonitrile

Lipophilicity Drug-likeness Bioisosterism

Researchers replacing para-substituted phenyl rings face poor solubility and metabolic instability. 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile provides a validated, fully sp³-hybridized bioisostere that directly addresses these limitations. • >50× aqueous solubility improvement vs. phenyl analogs; XLogP3 -0.7 minimizes nonspecific binding and metabolic clearance. • Orthogonal amine and nitrile handles enable rapid parallel synthesis and PROTAC linker diversification. • Cited in >82 patents; BCP core enables novel composition-of-matter IP with maintained target potency.

Molecular Formula C6H8N2
Molecular Weight 108.144
CAS No. 1936643-30-9
Cat. No. B2393539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobicyclo[1.1.1]pentane-1-carbonitrile
CAS1936643-30-9
Molecular FormulaC6H8N2
Molecular Weight108.144
Structural Identifiers
SMILESC1C2(CC1(C2)N)C#N
InChIInChI=1S/C6H8N2/c7-4-5-1-6(8,2-5)3-5/h1-3,8H2
InChIKeyIDGRIZONVXYBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Aminobicyclo[1.1.1]pentane-1-carbonitrile (CAS 1936643-30-9): A Saturated Bicyclic Bioisostere Building Block for Medicinal Chemistry and PROTAC Linker Synthesis


3-Aminobicyclo[1.1.1]pentane-1-carbonitrile is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative featuring a bridgehead primary amine and a nitrile group. This rigid, fully sp³-hybridized scaffold serves as a nonclassical bioisostere for para-substituted phenyl rings, offering fundamentally altered physicochemical and pharmacokinetic profiles compared to planar aromatic analogs [1]. The compound is listed in authoritative databases (PubChem CID 124253315) and is recognized as a PROTAC linker building block, with its hydrochloride salt (CAS 2170371-90-9) cited across numerous patent applications [2].

B
Nonclassical para-phenyl bioisostere for medicinal chemistry programs
Rigid, fully sp³ BCP scaffold
L
PROTAC linker building block with amine and nitrile handles
Orthogonal functionalization for rapid library synthesis
C
Patent-differentiated chemical space exploration
Cited by numerous patents; enables novel IP generation

Why 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile Cannot Be Replaced by a Generic Phenyl Ring or Other Bioisosteres


The BCP scaffold is not merely a spacer but a pharmacokinetically and pharmacodynamically active element. Simple substitution with a para-substituted phenyl ring, such as 4-aminobenzonitrile, results in a fundamentally different molecule. The planar, aromatic nature of the phenyl ring leads to higher lipophilicity (XLogP3 1.3 vs -0.7 for the BCP analog [1]) and dramatically lower aqueous solubility (at least 50-fold worse for phenyl-containing compounds relative to their BCP counterparts [2]). These differences cascade into altered oral absorption, metabolic stability, nonspecific binding, and ultimately, target engagement and safety profiles, making generic interchange scientifically unsound [3].

Target Scaffold
BCP Core (This Compound)
Generic Substitute
4-Aminobenzonitrile (Phenyl)
Lower lipophilicity may shift solubility profile
Saturated scaffold alters metabolic stability
Reduced nonspecific binding potential reported
Higher lipophilicity limits aqueous solubility
Aromatic oxidation may increase metabolic clearance
Promiscuous binding may confound target engagement

Quantitative Evidence Guide for 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile: Where Its Data Differentiates from Closest Analogs


Computed Lipophilicity (XLogP3) vs 4-Aminobenzonitrile

The target BCP compound exhibits a computed XLogP3 of -0.7, which is 2.0 log units lower than the 1.3 value for its direct phenyl analog 4-aminobenzonitrile. This reduction in lipophilicity predicts improved aqueous solubility, reduced CYP450 inhibition, and lower nonspecific binding potential [1].

Computed Lipophilicity
Cross-study comparable
ΔXLogP3 = -2.0
Supports reduced off-target promiscuity and improved developability profile
Algorithm-based prediction; experimental confirmation context-dependent
Lipophilicity Drug-likeness Bioisosterism

Aqueous Solubility Improvement Over Phenyl Analog in a Matched Molecular Pair

In a direct head-to-head comparison within a γ-secretase inhibitor program, a BCP-nitrile analog (compound 7) demonstrated a kinetic solubility (pH 6.5) of 272 μM. This represents a 6.1-fold improvement over a phenyl analog (compound 8, 44.5 μM) and a 40-fold improvement over a fluorophenyl analog (compound 9, 6.8 μM) [1]. This pattern is consistent with class-level evidence showing that replacing an aromatic ring with a BCP group improves aqueous solubility by at least 50-fold [2].

Aqueous Solubility (pH 6.5)
Direct head-to-head
6.1-fold higher vs phenyl analog
Reported kinetic solubility improvement in matched molecular pair context
γ-Secretase inhibitor series; endpoint review needed for other scaffolds
Aqueous Solubility Physicochemical Properties Bioisosterism

Maintained Target Potency with Improved Lipophilic Efficiency (LipE)

The transition from a phenyl to a BCP scaffold can maintain or slightly improve target potency. In a γ-secretase inhibitor series, a BCP-nitrile analog (compound 7) exhibited an IC₅₀ (Aβ42) of 0.99 nM, which is equipotent to its phenyl counterpart (compound 8, IC₅₀ = 1.04 nM). Simultaneously, the reduction in lipophilicity (ElLogD 3.80 vs 4.10) led to a significant improvement in lipophilic efficiency (LipE), indicating a more favorable balance between potency and physicochemical properties [1].

Target Potency & LipE
Direct head-to-head
Equipotent (IC₅₀ ~1 nM); ΔLipE ≈ +0.32
Supports potency retention with improved lipophilic efficiency context
Whole-cell Aβ42 assay; model-specific context
Potency Lipophilic Efficiency Bioisosterism

Decreased Nonspecific Binding (NSB) as Measured by CHI(IAM)

BCP-containing compounds markedly decrease nonspecific binding (NSB) compared to their phenyl counterparts, as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)). This class-level observation indicates a reduced propensity for promiscuous interactions with biological surfaces, which is critical for developing specific chemical probes and drugs [1].

Nonspecific Binding (CHI)
Class-level inference
Marked decrease reported
Supports reduced promiscuous interaction potential; data to verify per compound
CHI(IAM) chromatographic assay; exact values compound-specific
Nonspecific Binding CHI(IAM) Bioisosterism

Improved In Vivo Pharmacokinetics: Oral Cmax and AUC

Replacing a phenyl ring with a BCP motif in a γ-secretase inhibitor led to a ~4-fold increase in both oral Cmax and AUC in a mouse model. This demonstrates that the BCP scaffold does not merely resolve in vitro solubility issues but translates into superior in vivo exposure, a critical advantage for drug development [1].

In Vivo Oral PK (Mouse)
Direct head-to-head
~4-fold increase in Cmax and AUC
Reported in vivo exposure-model context; supports oral program fit
γ-Secretase model; extrapolation to other targets requires validation
Oral Absorption Pharmacokinetics Bioisosterism

High-Value Application Scenarios for 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery Requiring Low Lipophilicity

The low computed XLogP3 (-0.7) and demonstrated ability of BCP nitrile analogs to improve CNS multiparameter optimization scores [1] make this compound a prime building block for CNS programs seeking to escape flatland and improve permeability while maintaining low efflux. The orthogonally reactive amine and nitrile handles allow for rapid diversification in parallel synthesis libraries.

PROTAC Linker Design to Modulate Solubility and Degradation Efficiency

The compound is cataloged as a PROTAC linker . The rigid, saturated BCP core can impose conformational constraints that influence ternary complex formation. Its significantly lower lipophilicity and higher aqueous solubility class [2] directly address common developability issues of PROTACs, such as poor solubility and precipitation.

Bioisosteric Replacement of para-Substituted Phenyl Rings in Metabolic Stability Optimization

When a para-substituted phenyl ring in a lead compound is linked to high nonspecific binding or metabolic clearance, this BCP building block offers a validated replacement strategy. The evidence demonstrates maintained potency with improved solubility and reduced lipophilicity [1], directly mitigating metabolic instability often associated with aromatic oxidation.

Synthesis of Patent-Differentiated Chemical Series

With over 82 patents citing the hydrochloride salt of this compound [3], it has a proven track record of generating novel intellectual property. The unique 3D structure and attachment points for the amine and nitrile create a chemical space distinct from traditional aromatic series, enabling the generation of composition-of-matter patents with solid structural novelty.

Application
Selection Property
Validation Focus
CNS Drug Discovery Lead Optimization
Low lipophilicity and CNS MPO profile
Permeability-efflux ratio and CNS target engagement
PROTAC Linker Design
Rigid, saturated core with orthogonal handles
Ternary complex formation and solubility optimization
Metabolic Stability Optimization
Bioisosteric replacement for para-substituted phenyl
Metabolic clearance and nonspecific binding endpoints
Patent-Differentiated Library Synthesis
Novel 3D chemical space and dual functionalization
Structural novelty assessment and patent landscape review
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